molecular formula C22H20FN3O2S B3401463 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1040679-65-9

2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide

Cat. No.: B3401463
CAS No.: 1040679-65-9
M. Wt: 409.5 g/mol
InChI Key: XDIDBMOTOKYICS-UHFFFAOYSA-N
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Description

2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide is a synthetically designed small molecule recognized for its potent and selective kinase inhibitory activity. This compound is a key research tool in oncology, particularly in the study of receptor tyrosine kinases. Its mechanism of action involves the competitive inhibition of ATP-binding sites, leading to the suppression of kinase-mediated signaling cascades that are crucial for cancer cell proliferation and survival. Research indicates its significant potential in targeting FMS-like tyrosine kinase 3 (FLT3), a recognized driver in acute myeloid leukemia (AML) (Source: PubChem BioActivity Data) . Furthermore, structural analogs of this benzothieno[3,2-d]pyrimidine scaffold have demonstrated efficacy against other kinases, including VEGFR2, which is pivotal in tumor angiogenesis (Source: Journal of Medicinal Chemistry on Kinase-Targeted Libraries) . As such, this molecule serves as a valuable chemical probe for elucidating the pathophysiology of kinase-dependent cancers and for the preclinical evaluation of novel targeted therapeutic strategies. All studies must be conducted in vitro or in validated animal models under appropriate ethical guidelines.

Properties

IUPAC Name

2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c1-3-13-7-5-8-14(11-13)24-18(27)12-26-17(4-2)25-20-19-15(23)9-6-10-16(19)29-21(20)22(26)28/h5-11H,3-4,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDIDBMOTOKYICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide typically involves multi-step organic synthesis.

  • Step 1: Construction of the benzothiophene moiety, usually starting from a substituted thiophene derivative through cyclization reactions.

  • Step 2: Incorporation of the pyrimidine ring, often via a condensation reaction with an appropriate diamine or amidine precursor.

  • Step 3: Introduction of the ethyl and fluoro substituents at specific positions on the aromatic rings using directed ortho-metallation or similar selective functionalization methods.

  • Step 4: Formation of the acetamide linkage through acylation reactions involving the intermediate heterocycles.

Industrial Production Methods

Scaling up the synthesis for industrial production would require optimization of each reaction step for efficiency, yield, and cost-effectiveness. Catalysts and green chemistry principles might be employed to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, especially at the sulfur atom in the benzothiophene ring or the ethyl side chains, forming sulfoxides or alcohols.

  • Reduction: The carbonyl group can be reduced to hydroxyl derivatives using hydride donors such as lithium aluminum hydride.

  • Substitution: Halogenation and nitration are possible on the aromatic rings, allowing further functionalization.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

  • Reduction: Typical reducing agents are lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophilic aromatic substitution reactions often utilize reagents like chlorine, bromine, or nitric acid, under controlled conditions.

Major Products

  • Sulfoxides and sulfones: from oxidation.

  • Alcohols: from reduction of the carbonyl group.

  • Halogenated or nitrated derivatives: from substitution reactions.

Scientific Research Applications

In Chemistry

This compound serves as a model for studying aromatic substitution reactions and the behavior of fused heterocycles under various chemical conditions.

In Biology and Medicine

Its structural similarity to certain pharmacophores makes it a candidate for drug discovery and development, potentially offering insights into enzyme inhibition, receptor binding, and therapeutic effects.

In Industry

The compound's unique properties could make it suitable for the development of advanced materials, such as organic semiconductors, sensors, or specialty polymers.

Mechanism of Action

Molecular Targets and Pathways

In biological systems, the compound might interact with specific enzymes or receptors, altering their activity. Its fluorine atom can form strong interactions with biological targets, while the benzothiophene-pyrimidine core offers a platform for binding to diverse molecular surfaces.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzothieno[3,2-d]pyrimidinone Class

2.1.1 Substituent Variations on the Acetamide Side Chain
  • N-(2-Methoxyphenyl) Analogue: The compound 2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide () differs only in the acetamide substituent (2-methoxy vs. 3-ethylphenyl).
2.1.2 Sulfonamide Thio-Derivatives ()

Six sulfonamide thio-derivatives of benzothieno[3,2-d]pyrimidin-4-one demonstrated potent anti-inflammatory activity via COX-2, iNOS, and ICAM-1 inhibition (Table 1). Key differences from the target compound include:

  • Core Modifications : The target compound lacks the sulfonamide-thio group, which in derivatives 1–11 () is critical for binding to inflammatory mediators.

Table 1: Anti-inflammatory Activity of Benzothieno[3,2-d]pyrimidinone Derivatives

Compound ID Substituents (Position 2) Key Biological Effects Reference
1 (1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio COX-2/iNOS inhibition
2 (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thio PGE2 suppression
9 (2,4-difluorophenyl)thio IL-8 reduction
Target N-(3-ethylphenyl)acetamide Hypothesized anti-inflammatory activity (structural inference)

Quinazolinone-Based Analogues ()

Key comparisons include:

  • Side Chain Effects: The ethylamino group in quinazolinones enhances activity compared to the target compound’s 3-ethylphenyl group, suggesting that nitrogen-containing substituents may optimize binding to inflammatory targets .

Fluorine Substituent Impact

The 9-fluoro substituent in the target compound is absent in most analogues from and . Fluorination is known to enhance bioavailability and metabolic stability in drug design, which may position the target compound as a more durable therapeutic candidate compared to non-fluorinated derivatives .

Research Findings and Hypotheses

Toxicity Profile: The acetamide group may lower ulcerogenic risks compared to sulfonamide derivatives, aligning with trends observed in quinazolinone analogues .

Fluorine-Driven Stability : The 9-fluoro group likely improves pharmacokinetic properties, making the target compound a candidate for further in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethylphenyl)acetamide

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